![molecular formula C10H14N2 B1399040 N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1249817-01-3](/img/structure/B1399040.png)
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
Overview
Description
“N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C10H16N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine” can be represented by the InChI key CVABCKIDOTTWHW-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine” is a liquid at room temperature . It has a molecular weight of 164.25 .Scientific Research Applications
Antifungal Applications
The compound has been studied for its potential in antifungal therapy . Derivatives of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. These compounds could be developed into commercial fungicides, offering an alternative to traditional treatments .
Analgesic and Anti-inflammatory Applications
Research indicates that derivatives of this compound may have applications in pain relief and anti-inflammatory treatments. The interaction of N-(3-Methylpyridin-2-yl)amide derivatives with enzymes like FAAH (fatty acid amide hydrolase) and COX (cyclooxygenase) suggests potential for dual-action inhibitors that could provide more effective pain management .
Mitochondrial Function Modulation
The compound’s derivatives have been implicated in the modulation of mitochondrial function . By affecting the mitochondrial respiratory chain, these compounds could play a role in energy production and cellular metabolism, which is crucial for plant protection and could have broader implications in biotechnology and medicine .
Synthesis of Pyrazolecarboxamide Derivatives
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine serves as a precursor in the synthesis of pyrazolecarboxamide derivatives . These derivatives have been designed by introducing active pyridine rings, which could lead to the development of new compounds with enhanced biological activity .
Enantiomeric Selectivity in Drug Design
The compound’s derivatives exhibit enantiomeric selectivity when binding to target enzymes. This property is significant in drug design, as it allows for the development of more selective and potentially less toxic pharmaceutical agents .
Anti-fibrotic Activities
Some derivatives have shown promising anti-fibrotic activities , which could be beneficial in treating diseases characterized by excessive fibrous tissue, such as liver cirrhosis or pulmonary fibrosis. These activities present a potential therapeutic application for the compound in the field of regenerative medicine .
properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-6-11-10(8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBZGJKVRNGUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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